molecular formula C22H21N5O2 B2676951 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1331278-86-4

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2676951
CAS No.: 1331278-86-4
M. Wt: 387.443
InChI Key: HZJDXVAJEFKVKF-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multiple steps, starting with the preparation of cyclopropanecarboxylic acid. This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . The subsequent steps involve the formation of the tetrahydroisoquinoline and triazole moieties, which are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and isoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and triazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of cyclopropane, isoquinoline, and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

PropertyValue
Molecular Formula C24H22N4O2
Molecular Weight 398.46 g/mol
IUPAC Name This compound
SMILES Cc1cc(NC(=O)N=Nc2ccccc2)cc1

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit notable anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. It decreases the DNA binding activity of NF-kB by inhibiting p65 phosphorylation mediated by IKK-b and increasing basal IkBα levels .
    • It also induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS), leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-71.5Induces apoptosis via ROS accumulation
HT-290.01Arrests cell cycle at G0/G1 phase
MDA-MB-2315.04Inhibits migration and colony formation
PC-30.6Induces apoptotic cell death

Study 1: Anticancer Efficacy

A study conducted by Yu et al. synthesized a series of triazole-containing hybrids and evaluated their anticancer potential. The compound exhibited significant cytotoxicity against HT-29 cells under hypoxic conditions with an IC50 value of 0.01 µM . This study emphasizes the importance of structural modifications in enhancing the biological activity of triazole derivatives.

Study 2: Mechanistic Insights

Wei et al. reported that a related triazole analogue induced apoptosis in multiple cancer cell lines (A549, PC-3) through increased ROS levels and subsequent mitochondrial dysfunction . This highlights the potential for this compound to exert similar effects.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-21(20-13-23-27(25-20)19-4-2-1-3-5-19)24-18-9-8-15-10-11-26(14-17(15)12-18)22(29)16-6-7-16/h1-5,8-9,12-13,16H,6-7,10-11,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJDXVAJEFKVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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